4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine
Description
Historical Development of Pyrimidine-Morpholine Conjugates
The synthesis of pyrimidine-morpholine conjugates emerged from parallel advancements in heterocyclic chemistry and rational drug design. Early work in the late 20th century focused on modifying pyrimidine, a core structure in nucleic acids and coenzymes, to enhance its interaction with biological targets. Morpholine, first recognized for its solvent properties, gained attention in the 1990s as a pharmacophore due to its balanced lipophilicity and hydrogen-bonding capacity. The fusion of these scaffolds began with simple derivatives, such as 4-(2-chloropyrimidin-4-yl)morpholine, synthesized via nucleophilic substitution reactions.
A pivotal shift occurred with the adoption of cross-coupling methodologies. For instance, Suzuki-Miyaura reactions enabled the introduction of diverse aryl groups to pyrimidine cores, as demonstrated in the synthesis of pyrimidine-morpholine hybrids with potent cholinesterase inhibition (e.g., compound 5h , IC₅₀ = 0.43 µM for AChE). Concurrently, enantioselective synthesis using chiral HPLC resolved racemic mixtures, refining structure-activity relationships (SAR). These advances laid the groundwork for complex hybrids like 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, where substituents fine-tune electronic and steric properties for targeted bioactivity.
Significance in Medicinal Chemistry Research
Pyrimidine-morpholine hybrids occupy a unique niche due to their dual optimization of pharmacodynamics and pharmacokinetics. The pyrimidine ring provides a planar, electron-deficient system for π-π stacking and hydrogen bonding, while the morpholine moiety enhances solubility and metabolic stability. For example, morpholine’s oxygen atom engages in weak hydrogen bonds, reducing off-target interactions, as observed in kinase inhibitors.
Table 1: Key Pharmacological Advantages of Pyrimidine-Morpholine Hybrids
| Property | Pyrimidine Contribution | Morpholine Contribution |
|---|---|---|
| Solubility | Moderate (varies with substituents) | High (polar oxygen atom) |
| Metabolic Stability | Susceptible to oxidation | Resistant to cytochrome P450 |
| Target Affinity | Strong π-π interactions | Hydrophobic and H-bond interactions |
These hybrids have shown promise across therapeutic areas:
This compound: Position in the Research Landscape
This compound’s structure reflects deliberate optimization. The 6-chloro group, an electron-withdrawing substituent, increases pyrimidine’s electrophilicity, facilitating nucleophilic attacks during synthesis. Meanwhile, the 2-methylsulfanyl group introduces steric bulk and modulates electron density, potentially enhancing binding to hydrophobic enzyme pockets.
Structural Comparison with Analogues
While direct biological data for this compound remains sparse, its design principles align with active leads. For instance, chloro and methylsulfanyl groups in similar hybrids improve affinity for cholinesterases and viral proteases. Molecular dynamics simulations predict stable binding to AChE, driven by morpholine’s interactions with peripheral anionic sites.
Theoretical Framework for Studying Substituted Pyrimidyl-Morpholine Compounds
The electronic and steric effects of substituents govern reactivity and bioactivity. Chlorine’s electron-withdrawing nature polarizes the pyrimidine ring, increasing susceptibility to nucleophilic substitution—a key step in pro-drug activation. Conversely, methylsulfanyl’s electron-donating resonance (+R effect) stabilizes intermediates during synthesis while enhancing hydrophobic binding.
Computational Insights
- Density Functional Theory (DFT) : Predicts charge distribution, revealing chloro’s role in stabilizing transition states during Suzuki couplings.
- Molecular Docking : Morpholine’s oxygen forms hydrogen bonds with Thr72 and Tyr334 in AChE, synergizing with pyrimidine’s π-stacking with Trp279.
- ADME Profiling : Morpholine derivatives exhibit logP values <3, aligning with Lipinski’s rules, and moderate aqueous solubility (e.g., −4.2 logS for 5h ).
Figure 1: Proposed Binding Mode of this compound in AChE $$ \text{Illustration of morpholine oxygen H-bonding to Tyr334 and pyrimidine stacking with Trp279 (hypothetical model based on )} $$
Properties
IUPAC Name |
4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)6-8(12-9)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCTXYEVAWARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with morpholine. One common method includes the following steps :
Starting Materials: 4,6-dichloro-2-(methylthio)pyrimidine and morpholine.
Reaction Conditions: The reaction is carried out in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in tetrahydrofuran (THF) at 60°C for 18 hours.
Procedure: The mixture is stirred at room temperature, then heated to 60°C overnight. The reaction mixture is then cooled, and the product is isolated by filtration and washing with water.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The pyrimidine ring can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with various nucleophiles replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- CAS Number : 1339901-21-1
The presence of a pyrimidine ring combined with a morpholine structure contributes to its biological activity, making it a valuable candidate for drug development.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds, including 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, pyrimidine analogs are often explored as inhibitors for specific kinases involved in cancer progression .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In preclinical studies, it demonstrated the ability to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases . The structure-activity relationship studies further support that modifications to the morpholine or pyrimidine moieties can enhance its efficacy against inflammation.
Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives in antiviral applications. The compound is being evaluated for its effectiveness against viral infections, including those caused by RNA viruses. The mechanism often involves inhibition of viral replication pathways, making it a candidate for further development as an antiviral agent .
Data Tables
| Application | Mechanism | Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Antiviral Activity | Inhibition of viral replication |
Case Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry examined several pyrimidine derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cells. The study utilized both in vitro and in vivo models to assess the compound's effectiveness, revealing a dose-dependent response that supports its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Research
In another investigation focused on inflammatory diseases, researchers tested the compound in a carrageenan-induced paw edema model in rats. Results indicated that the compound significantly reduced edema compared to control groups, highlighting its therapeutic potential in treating conditions like arthritis and other inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and methylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, highlighting substituent variations, synthesis yields, and applications:
Key Research Findings
Physicochemical Properties
- Solubility : Morpholine-containing derivatives exhibit superior aqueous solubility compared to piperazine analogs, attributed to the oxygen atom in morpholine enhancing hydrogen-bonding capacity .
- Purity Challenges : Impurities in analogs like VPC-14449 (4,5-dibromo vs. 2,4-dibromo isomers) underscore the importance of rigorous NMR validation during synthesis .
Biological Activity
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine (CAS Number: 22177-99-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂ClN₃O
- Molecular Weight : 213.67 g/mol
- Purity : ≥95%
- Melting Point : 101–103 °C
The compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in disease pathways. Morpholine derivatives, including this compound, are known to enhance the potency of drugs by improving their pharmacokinetic properties and modulating receptor interactions .
Biological Activities
-
Antiviral Activity :
- Research indicates that pyrimidine derivatives can inhibit viral replication. For instance, related compounds have shown EC₅₀ values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) . While specific data for this compound is limited, its structural analogs suggest potential antiviral properties.
-
Anticancer Potential :
- Compounds containing pyrimidine rings have been explored for their ability to inhibit tumor growth. Studies have indicated that similar morpholine derivatives can act as selective inhibitors for enzymes involved in cancer progression . The mechanism often involves the inhibition of key signaling pathways such as EGFR, which is critical in various cancers.
- Central Nervous System (CNS) Activity :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | EC₅₀/IC₅₀ Values | Notes |
|---|---|---|---|
| Antiviral | Pyrimidine derivatives | 5–28 μM | Inhibits RSV replication |
| Anticancer | Morpholine derivatives | Varies | Inhibits EGFR signaling |
| CNS Activity | Morpholine compounds | Not specified | Modulates neurotransmitter receptors |
Case Study: Antiviral Efficacy
In a study examining the antiviral efficacy of heterocyclic compounds, a series of pyrimidine derivatives were tested against RSV. The results showed significant inhibition at micromolar concentrations, indicating that similar structures could be effective against other viral targets, including potential applications for this compound .
Case Study: Cancer Inhibition
Another investigation focused on the anticancer properties of morpholine-containing compounds demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to the inhibition of key growth factor receptors, suggesting that this compound might display similar anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine in laboratory settings?
- Methodological Answer :
- Use PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid direct skin/eye contact .
- Ventilation : Conduct reactions in fume hoods or gloveboxes when generating toxic vapors (e.g., during chlorination or sulfonation steps) .
- Waste Disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste management services to comply with environmental regulations .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles, torsion angles, and substituent positions (e.g., orthorhombic crystal system with space group P212121 as seen in related pyrimidines) .
- Spectroscopy : Use -NMR to verify methylsulfanyl (δ ~2.5 ppm) and morpholine protons (δ ~3.7 ppm). LC-MS can confirm molecular weight (theoretical m/z ~285.8 for ) .
Q. What solvents and reaction conditions optimize its solubility and stability?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (e.g., DMF, DMSO) due to the pyrimidine core’s polarity. Avoid aqueous buffers unless stabilized by surfactants .
- Stability : Store under inert gas (N/Ar) at −20°C to prevent oxidation of the methylsulfanyl group .
Q. What biological screening assays are suitable for preliminary activity studies?
- Methodological Answer :
- Enzyme Inhibition : Use kinase or phosphatase assays (e.g., ADP-Glo™) given structural similarity to ATP-competitive inhibitors .
- Cellular Uptake : Perform fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the pyrimidine-morpholine scaffold be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on morpholine) to control substitution at the 4-pyrimidinyl position .
- Metal Catalysis : Use Pd-catalyzed cross-coupling to install the methylsulfanyl group selectively at the 2-position .
Q. What computational methods predict binding affinities of this compound to therapeutic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structure data (PDB ID: Custom) to model interactions with kinase active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the morpholine ring in aqueous environments .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) to control for batch-to-batch variability .
- Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Flow Chemistry : Optimize exothermic steps (e.g., chlorination) in continuous flow reactors to enhance reproducibility and yield .
- Microwave Assistance : Reduce reaction times for cyclization steps (e.g., morpholine ring closure) by 50–70% .
Q. How do stereochemical variations in the morpholine ring affect biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
